molecular formula C19H13ClFN5O2S B2953507 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 922023-06-1

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2953507
CAS No.: 922023-06-1
M. Wt: 429.85
InChI Key: GGXYCVZGVGMJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 1, a hydroxyl group at position 4, and a thioacetamide linker substituted with a 2-fluorophenyl moiety at position 5.

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2S/c20-11-4-3-5-12(8-11)26-17-13(9-22-26)18(28)25-19(24-17)29-10-16(27)23-15-7-2-1-6-14(15)21/h1-9H,10H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYCVZGVGMJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN5O3SC_{18}H_{18}ClN_{5}O_{3}S, with a molecular weight of approximately 419.88 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological activities.

PropertyValue
Molecular FormulaC18H18ClN5O3SC_{18}H_{18}ClN_{5}O_{3}S
Molecular Weight419.88 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of appropriate arylhydrazines with ethoxymethyl-enemalononitrile.
  • Thioether Formation : The introduction of the thioether linkage is done by reacting the core with thiol compounds.
  • Amidation : The final product is obtained by amidation with an acetamido derivative.

Optimizing reaction conditions such as temperature and solvent choice (e.g., DMF) is crucial for maximizing yield and purity .

Biological Activity

The biological activity of this compound has been linked to several mechanisms:

The compound interacts with various biological targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in cancer pathways.
  • Receptor Modulation : The presence of the 3-chlorophenyl and pyrazolo moieties allows for binding to receptor sites, potentially altering their activity .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt cellular functions in bacteria and fungi .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazolo[3,4-d]pyrimidines revealed that modifications to the thioether group significantly enhanced cytotoxic effects against breast cancer cells.
  • Antimicrobial Testing : Another research effort highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs with pyrazolo[3,4-d]pyrimidine or related scaffolds are compared below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Evidence Source
2-((1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide (Target) C₁₉H₁₃ClFN₅O₂S 437.85 (calculated) 1-(3-ClPh), 4-OH, 6-SCH₂CONH-(2-FPh) Hydroxyl and fluorophenyl groups enhance polarity; Cl/F substitution may improve target selectivity. Inferred from analogs
2-((1-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide C₁₃H₁₀ClN₅O₂S 335.77 1-(4-ClPh), 4-oxo, 6-SCH₂CONH₂ Lacks aromatic acetamide substituent; lower molecular weight suggests reduced steric bulk.
2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide C₁₈H₁₆F₃N₅O₃S 447.41 (calculated) 1-(2-hydroxyethyl), 4-oxo, 6-SCH₂CONH-(3-CF₃Ph) Trifluoromethyl group increases lipophilicity; hydroxyethyl may enhance solubility.
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide C₁₉H₁₃ClFN₅OS 413.9 Triazolo-pyridazin core, 3-(4-ClPh), 6-SCH₂CONH-(2-FPh) Different heterocyclic core (triazolo-pyridazin) alters electronic properties.
Example 83 (Patent Compound) C₃₃H₂₈F₂N₄O₃ 590.6 (reported) Chromenone-linked pyrazolo[3,4-d]pyrimidine Extended chromenone moiety likely impacts kinase inhibition profiles.

Key Observations :

  • Substituent Position: The target compound’s 3-chlorophenyl and 2-fluorophenyl groups differ from analogs with 4-chlorophenyl (e.g., ) or 3-trifluoromethylphenyl (e.g., ).
  • Core Modifications : Replacement of the pyrazolo[3,4-d]pyrimidine core with triazolo[4,3-b]pyridazin (e.g., ) reduces planarity, which may affect intercalation or enzyme inhibition.
  • Physicochemical Properties : The hydroxyl group in the target compound increases hydrophilicity compared to oxo or trifluoromethyl-substituted analogs .

Contrast with Analogs :

  • describes a Suzuki coupling for introducing arylboronate groups, which is absent in the target compound’s synthesis .
  • uses simpler acetamide linkers without fluorophenyl substitution, resulting in lower molecular complexity .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine derivatives and α-chloroacetamides. A key step involves reacting 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with N-(2-fluorophenyl)-2-chloroacetamide under reflux conditions in ethanol with sodium acetate as a base to facilitate deprotonation and thioether bond formation . Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetamide), and reflux temperatures (70–80°C) to minimize by-products.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure, and what key spectral features should researchers prioritize?

  • Methodological Answer : 1H/13C NMR and FT-IR are essential for structural confirmation. Key features include:
  • NMR : Distinct singlet peaks for the acetamide carbonyl (δ ~165–170 ppm in 13C) and aromatic protons from the 3-chlorophenyl/2-fluorophenyl groups (δ ~7.0–8.0 ppm in 1H). The hydroxy group on the pyrazolo-pyrimidine ring typically appears as a broad singlet (δ ~10–12 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), S-C (600–700 cm⁻¹), and O-H (3200–3500 cm⁻¹) bonds.
    High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) within 3 ppm error .

Q. How can researchers assess the compound’s stability and solubility for in vitro assays?

  • Methodological Answer :
  • Stability : Perform accelerated degradation studies in buffer solutions (pH 4.0–7.4) at 37°C over 24–72 hours, monitored via HPLC. Oxidative stability can be tested using hydrogen peroxide (3% v/v) .
  • Solubility : Use shake-flask method in DMSO (for stock solutions) and PBS (for biological assays). Quantify solubility via UV-Vis spectroscopy at λmax (determined experimentally) .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency, and what challenges arise in scaling up?

  • Methodological Answer : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enable reductive cyclization of nitro intermediates to form the pyrazolo-pyrimidine core, reducing step count and improving atom economy. Key challenges include:
  • Catalyst loading : Optimize to 5–10 mol% to balance cost and reactivity.
  • By-product control : Use formic acid derivatives (e.g., HCO₂H) as CO surrogates to minimize toxic gas generation.
    Scaling up requires transitioning from batch to flow reactors to maintain temperature control and prevent exothermic side reactions .

Q. What strategies resolve contradictions between theoretical and experimental crystallographic data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare computed (e.g., Gaussian 09 with B3LYP/6-311G**) and experimental XRD bond lengths/angles. Discrepancies >0.05 Å may indicate polymorphism or solvent inclusion .
  • Powder XRD : Confirm phase purity by matching experimental patterns with single-crystal data. Rietveld refinement can quantify amorphous content .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Methodological Answer :
  • Modify substituents : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity. Adjust the acetamide’s fluorophenyl moiety to balance lipophilicity (logP) and solubility .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity, followed by in vitro cytotoxicity assays (IC₅₀ in HepG2 cells) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Standardize protocols : Ensure consistent solvent systems (e.g., PBS vs. DMSO), temperatures (25°C vs. 37°C), and quantification methods (UV-Vis vs. nephelometry).
  • Control for hygroscopicity : Pre-dry the compound and use anhydrous solvents. Report results as mean ± SD from triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.